molecular formula C10H13NOS B7501886 N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide

N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide

Cat. No. B7501886
M. Wt: 195.28 g/mol
InChI Key: PUECNEGXTPJXNM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been found to possess various biological activities. In

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways. For example, Zhang et al. (2020) proposed that N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide may inhibit the proliferation of lung cancer cells by activating the p53 signaling pathway and downregulating the expression of cyclin D1 and Bcl-2.
Biochemical and Physiological Effects:
N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide has been found to exhibit various biochemical and physiological effects. In a study conducted by Li et al. (2019), this compound was found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It was also found to alleviate pain by reducing the levels of substance P and calcitonin gene-related peptide (CGRP) in the spinal cord.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent biological activities at low concentrations. However, there are also some limitations associated with this compound. For example, it has poor solubility in aqueous solutions, which may limit its use in certain biological assays. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the study of N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to explore its mechanism of action in more detail, which may provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans, which will be important for its eventual clinical development.

Synthesis Methods

The synthesis of N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide involves the reaction of cyclopropylamine with 2,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. In a study conducted by Zhang et al. (2020), N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. In another study, Li et al. (2019) reported that this compound exhibited potent anti-inflammatory and analgesic activities in animal models of inflammation and pain.

properties

IUPAC Name

N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-6-5-9(7(2)13-6)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUECNEGXTPJXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide

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